molecular formula C17H12N4 B8353197 3-(2-Phenylamino-pyrimidin-4-yl)benzonitrile

3-(2-Phenylamino-pyrimidin-4-yl)benzonitrile

Cat. No. B8353197
M. Wt: 272.30 g/mol
InChI Key: DODYTIHAVQXAPH-UHFFFAOYSA-N
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Patent
US07304071B2

Procedure details

To a suspension of 3-(2-phenylamino-pyrimidin-4-yl)-benzonitrile (10 g, 36.7 mmol) in acetic acid (20 mL) was added concentrated hydrochloric acid (30 mL) and the suspension was heated at 100° C. overnight. The starting material completely dissolved and then a solid precipitated. The reaction mixture was filtered and precipitate was washed with ether and methanol to afford 9 g (84%) of the title compound.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Yield
84%

Identifiers

REACTION_CXSMILES
[C:1]1([NH:7][C:8]2[N:13]=[C:12]([C:14]3[CH:15]=C([CH:19]=[CH:20][CH:21]=3)C#N)[CH:11]=[CH:10][N:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl.[C:23]([OH:26])(=[O:25])[CH3:24]>>[C:1]1([NH:7][C:8]2[N:13]=[C:12]([C:14]3[CH:15]=[C:24]([CH:19]=[CH:20][CH:21]=3)[C:23]([OH:26])=[O:25])[CH:11]=[CH:10][N:9]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C1(=CC=CC=C1)NC1=NC=CC(=N1)C=1C=C(C#N)C=CC1
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
The starting material completely dissolved
CUSTOM
Type
CUSTOM
Details
a solid precipitated
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
precipitate was washed with ether and methanol

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)NC1=NC=CC(=N1)C=1C=C(C(=O)O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 9 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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